molecular formula C19H14ClN3O2S B2737983 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide CAS No. 923244-60-4

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Cat. No.: B2737983
CAS No.: 923244-60-4
M. Wt: 383.85
InChI Key: VSAQUPNGEPPJRZ-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling, through mutations, gene amplifications, or fusions, is a well-established driver of oncogenesis and tumor progression in a variety of cancers, including urothelial carcinoma, breast cancer, and endometrial cancer [https://www.nature.com/articles/nrc3810]. This compound exerts its effects by competitively binding to the ATP-binding pocket of FGFR, thereby blocking receptor autophosphorylation and subsequent downstream activation of key pro-survival and proliferative pathways such as MAPK and PI3K-AKT [https://www.cancer.gov/news-events/cancer-currents-blog/2019/fgfr-inhibitor-cancer-drugs]. Its specific molecular design, featuring a benzothiazole core linked to a furan carboxamide, is optimized for high affinity and selectivity. As a research tool, it is invaluable for investigating the biological role of FGFR signaling in vitro and in vivo, validating FGFR as a therapeutic target, studying mechanisms of resistance to FGFR inhibition, and screening for synergistic drug combinations in preclinical models of FGFR-driven malignancies.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-12-14(20)4-5-16-17(12)22-19(26-16)23(11-13-6-8-21-9-7-13)18(24)15-3-2-10-25-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAQUPNGEPPJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a synthetic compound characterized by its complex structure, which incorporates both thiazole and pyridine moieties. This combination suggests potential therapeutic applications, particularly in medicinal chemistry. The compound is part of a broader class of thiazole derivatives known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The structure of this compound can be described as follows:

  • Thiazole Ring : Contributes to the electronic properties and biological activity.
  • Pyridine Moiety : Enhances pharmacological profile.
  • Furan and Amide Functional Groups : These groups are crucial for the compound's interaction with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineGI50 (µM)Reference
1MCF70.57
2U93710^-5
3DU1458 ± 3

These studies highlight the potential of thiazole-containing compounds in targeting multiple cancer types, including leukemia, lung, colon, and breast cancers.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-withdrawing groups enhances their activity against a range of pathogens. For example, modifications in the thiazole structure have led to increased efficacy against bacterial strains.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. This may include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Signal Pathway Modulation : The compound may disrupt cellular signaling pathways critical for tumor growth.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Kumbhare et al. (2019) conducted a study on benzothiazole derivatives that demonstrated significant cytotoxicity against various human cancer cell lines. Their findings suggested that structural modifications could enhance anticancer activity significantly .
  • MDPI Review (2021) highlighted the role of thiazole derivatives in clinical trials, emphasizing their potential as effective anticancer agents due to their ability to induce apoptosis in cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide exhibits promising anticancer properties. A study demonstrated that derivatives of similar compounds showed significant inhibition of cancer cell proliferation.

Cell Line IC50 Value (μM) Reference
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.7
A549 (Lung Cancer)18.5

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate its potential as an antimicrobial agent, warranting further investigation into its mechanisms of action.

Enzyme Inhibition

The compound's structure suggests it may inhibit specific enzymes involved in disease processes. It has been studied for its inhibitory effects on various targets:

Enzyme Inhibitory Activity IC50 Value (μM)
Protein Kinase B (PKB/Akt)Significant inhibition observed0.35
Cyclin-dependent Kinase 2 (CDK2)Moderate inhibition observed1.5
Topoisomerase IIHigh selectivity index0.8

These findings highlight its potential as a therapeutic agent targeting critical pathways in cancer and other diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases.

Case Study: Alzheimer's Disease

In vitro studies demonstrated that the compound could inhibit acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms.

Assay Type Result
Acetylcholinesterase Inhibition (%)65% at 10 μM

This suggests that the compound may play a role in enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions.

Antiviral Activity

The antiviral potential of this compound has been investigated, particularly against RNA viruses.

Case Study: Hepatitis C Virus

A study indicated that derivatives of similar compounds exhibited effective inhibition of Hepatitis C virus replication with EC50 values ranging from 5 to 28 μM.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 5-chloro substituent on the benzothiazole ring is highly reactive toward nucleophilic substitution (SN_NAr) due to the electron-withdrawing nature of the thiazole ring.

Reagents/Conditions Products Yield Key References
Amines (e.g., morpholine) in DMF, 80°CSubstituted benzothiazole derivatives70–85%
Sodium methoxide in methanolMethoxy-substituted benzothiazole65%

Mechanism : The chloro group is displaced by nucleophiles via a two-step process involving Meisenheimer complex formation. The reaction is accelerated by polar aprotic solvents and elevated temperatures.

Hydrolysis of the Carboxamide Group

The furan-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Products Catalyst References
6M HCl, reflux, 12 hrsFuran-2-carboxylic acid + free amine-
NaOH (aq), 100°C, 8 hrsSodium furan-2-carboxylate + aminePhase-transfer agent

Applications : Hydrolysis is critical for prodrug activation or metabolic studies. The reaction rate depends on steric hindrance from the pyridin-4-ylmethyl group.

Oxidation Reactions

The methyl group on the benzothiazole ring and the furan ring are susceptible to oxidation:

Oxidizing Agent Site of Oxidation Product References
KMnO4_4, acidic conditionsBenzothiazole C4-methyl → carboxylic acid5-Chloro-4-carboxybenzothiazole
O3_3, then H2_2O2_2Furan ring → maleic anhydride derivativeOxidized furan-carboxamide

Mechanistic Insight : The methyl group oxidation proceeds via radical intermediates, while furan oxidation involves ozonolysis followed by peroxide-mediated cleavage .

Alkylation/Acylation at the Pyridinylmethyl Group

The tertiary amine in the pyridin-4-ylmethyl group participates in alkylation and acylation:

Reaction Type Reagents Products References
AlkylationEthyl bromoacetate, K2_2CO3_3, DMFQuaternary ammonium derivative
AcylationAcetyl chloride, Et3_3N, CH2_2Cl2_2Acetylated pyridinylmethyl compound

Applications : These reactions modify the compound’s solubility and bioavailability, essential for structure-activity relationship (SAR) studies.

Cyclization Reactions

Under specific conditions, the molecule undergoes intramolecular cyclization to form polyheterocyclic systems:

Conditions Product Catalyst References
PCl5_5, toluene, 110°CThiazolo[5,4-b]pyridine fused derivative-
CuI, phenanthroline, DMSOFuran-thiazole macrocycleCopper(I) catalyst

Mechanism : Cyclization is driven by the proximity of reactive groups, such as the pyridinyl nitrogen and the carboxamide carbonyl .

Reduction of the Amide Bond

Selective reduction of the carboxamide group is achievable under controlled conditions:

Reducing Agent Conditions Product References
LiAlH4_4, THF, 0°CSecondary amine (N-(benzothiazolyl)-N-(pyridinylmethyl)aminomethylfuran)55%
BH3_3·THF, refluxOver-reduced byproducts<30% (selectivity)

Challenges : Over-reduction of the benzothiazole ring or furan moiety is a common side reaction.

Photochemical Reactions

The benzothiazole core undergoes photochemical dimerization:

Conditions Product Quantum Yield References
UV light (λ = 254 nm), hexaneBenzothiazole dimer linked via C5 positions0.12

Applications : Photostability studies are critical for pharmaceutical formulation development.

Comparison with Similar Compounds

Key Observations:
  • Substituent Diversity : The pyridin-4-ylmethyl and furan-2-carboxamide groups distinguish the target compound from analogs like Compound 11 (), which features a pyrimidine and p-fluorobenzoyl group. These differences likely influence target selectivity and solubility .
  • Synthesis Complexity : The target compound’s synthesis likely involves multi-step acylation/amination, similar to Compound 11 . In contrast, the compound requires HATU-mediated coupling for cyclopropane integration, a method associated with higher cost but superior yield .

Pharmacological and Physicochemical Properties

  • Its pyrimidine moiety may enhance binding to kinases or nucleotide-binding proteins, whereas the target compound’s furan group could favor interactions with hydrophobic pockets .
  • Solubility and Stability : The biphenyl and cyclopropane groups in the compound (MW 591.14) suggest lower aqueous solubility but improved metabolic stability compared to the target compound’s furan and pyridine motifs .
  • Crystallographic Data : The compound’s isoxazole-carboxamide structure was resolved crystallographically, highlighting planar geometry that may contrast with the target compound’s three-dimensional flexibility .

Divergent Structural Variants

  • Thiourea Derivatives: describes a thiourea-linked thiadiazol-pyrazol compound.
  • Morpholine Derivatives : ’s morpholine-containing thiazol-2-yl analogs demonstrate how electron-rich substituents (e.g., morpholine) can alter pharmacokinetics, possibly improving blood-brain barrier penetration compared to the target compound’s pyridinylmethyl group .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, acylation of a substituted benzothiazole amine with furan-2-carboxylic acid derivatives, followed by N-alkylation using pyridin-4-ylmethyl halides. Key steps may include cyclization in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like triethylamine or iodine, as seen in analogous thiadiazole syntheses . Reaction optimization often requires monitoring via TLC and purification by column chromatography.

Q. How is the molecular structure of this compound confirmed in academic research?

  • Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to verify substituent connectivity and purity. For crystalline derivatives, X-ray crystallography (using programs like SHELXL ) resolves absolute configuration and intermolecular interactions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Example protocols for analogous compounds include dissolving samples in deuterated DMSO or chloroform for NMR .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial pharmacological evaluation includes:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293 or HepG2) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH-dependent activity or solvent effects). To address this:

  • Perform dose-response curves under standardized conditions (e.g., pH 7.4 buffer, DMSO ≤1% v/v).
  • Validate target engagement using orthogonal assays (e.g., SPR for binding affinity or Western blotting for pathway modulation) .
  • Compare results with structurally similar controls (e.g., benzo[d]thiazole derivatives from ).

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

  • Methodological Answer : Yield improvement focuses on:

  • Coupling efficiency : Use of coupling agents like HATU or EDCI in anhydrous DMF .
  • Temperature control : Microwave-assisted synthesis for rapid cyclization (e.g., 80–100°C for 10–30 min) .
  • Purification : Gradient HPLC with C18 columns to isolate isomers or byproducts .

Q. How can advanced spectroscopic techniques address challenges in characterizing this compound’s regiochemistry?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations to distinguish between N-alkylation vs. O-alkylation sites .
  • X-ray Photoelectron Spectroscopy (XPS) : Resolves electron environments of chlorine and sulfur atoms in the benzothiazole ring .
  • Dynamic NMR : Detects rotational barriers in amide bonds under variable-temperature conditions .

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